molecular formula C7H17ClN2O2 B1601416 Methyl DL-lysinate dihydrochloride CAS No. 34015-48-0

Methyl DL-lysinate dihydrochloride

Cat. No.: B1601416
CAS No.: 34015-48-0
M. Wt: 196.67 g/mol
InChI Key: FORVAIDSGSLRPX-UHFFFAOYSA-N
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Description

Methyl DL-lysinate dihydrochloride: is a chemical compound that has garnered attention in the scientific community due to its potential therapeutic and industrial applications. It is a derivative of lysine, an essential amino acid that plays a crucial role in protein synthesis and metabolism. The compound is often used in research and development settings, particularly in the fields of chemistry and biology .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Methyl DL-lysinate dihydrochloride involves several synthetic routes. One common method includes the use of malonate derivatives and dibromobutane to produce key intermediates, which are then modified to the required group at the ε-position . Another method involves the formaldehyde–formic acid methylation of N α -carbobenzoxy- N ε -benzyl- l -lysine . The direct methylation of N α -Fmoc-lysine using formaldehyde and sodium cyanoborohydride is also a notable method .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized to ensure high yield and purity, making the compound suitable for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions: Methyl DL-lysinate dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound for specific applications .

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenation reactions often involve reagents like chlorine or bromine.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

Methyl DL-lysinate dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex molecules.

    Biology: Plays a role in the study of protein synthesis and metabolism.

    Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer properties.

    Industry: Utilized in the production of cationic surfactants and hydrogels.

Mechanism of Action

The mechanism of action of Methyl DL-lysinate dihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s methylated lysine residues play a crucial role in epigenetics by altering the binding of DNA to histones, thereby affecting gene expression . This modification can recruit other proteins that modulate chromatin structure, influencing various cellular processes .

Comparison with Similar Compounds

  • Lysine methyl ester dihydrochloride
  • Ethyl DL-lysinate dihydrochloride
  • L-Glutamic acid dimethyl ester hydrochloride
  • L-Isoleucine methyl ester hydrochloride

Comparison: Compared to similar compounds, it offers distinct advantages in terms of stability and reactivity, making it a valuable tool in various research and industrial settings .

Properties

CAS No.

34015-48-0

Molecular Formula

C7H17ClN2O2

Molecular Weight

196.67 g/mol

IUPAC Name

methyl 2,6-diaminohexanoate;hydrochloride

InChI

InChI=1S/C7H16N2O2.ClH/c1-11-7(10)6(9)4-2-3-5-8;/h6H,2-5,8-9H2,1H3;1H

InChI Key

FORVAIDSGSLRPX-UHFFFAOYSA-N

SMILES

COC(=O)C(CCCCN)N.Cl.Cl

Canonical SMILES

COC(=O)C(CCCCN)N.Cl

34015-48-0

sequence

K

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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